Fmoc-Ser-OtBu

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

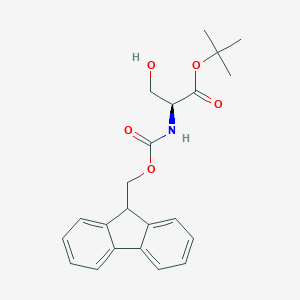

tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOWIDHANLLHNO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451502 | |

| Record name | Fmoc-Ser-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110797-35-8 | |

| Record name | Fmoc-Ser-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Fmoc-Ser-OtBu in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic selection of protected amino acids is paramount to achieving high yields, purity, and the successful construction of complex peptide sequences. Among the vast arsenal (B13267) of available building blocks, Fmoc-L-Ser-OtBu, the N-α-9-fluorenylmethyloxycarbonyl and C-α-tert-butyl ester protected form of L-serine, serves a specialized and critical role, particularly in solution-phase synthesis and fragment condensation strategies. This guide elucidates the core applications, chemical principles, and experimental considerations for the effective utilization of Fmoc-L-Ser-OtBu.

Core Applications and Chemical Principles

Fmoc-L-Ser-OtBu is an amino acid derivative where the N-terminal amine is protected by the base-labile Fmoc group and the C-terminal carboxylic acid is protected by the acid-labile tert-butyl (tBu) ester. This orthogonal protection scheme is fundamental to its utility, allowing for selective deprotection and chain elongation.

Unlike its more common counterpart used in solid-phase peptide synthesis (SPPS), Fmoc-L-Ser(tBu)-OH, where the side chain hydroxyl group is protected by a tBu ether, Fmoc-L-Ser-OtBu is primarily employed in:

-

Solution-Phase Peptide Synthesis: In this classical approach, reactions are carried out in a homogenous solution. Fmoc-L-Ser-OtBu can serve as the initial C-terminal residue of a peptide fragment. The OtBu group enhances solubility in organic solvents and prevents the carboxylic acid from participating in unwanted side reactions.

-

Peptide Fragment Condensation: For the synthesis of very long peptides or small proteins, a convergent strategy involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear stepwise approach. A peptide fragment with a C-terminal tert-butyl ester can be deprotected at the N-terminus (by removing the Fmoc group) and coupled with another fragment possessing a free carboxylic acid. The final C-terminal OtBu group can then be removed under acidic conditions.

The key advantage of the OtBu protecting group is its stability to the basic conditions required for Fmoc group removal (typically piperidine (B6355638) in DMF), while being readily cleavable with moderately strong acids like trifluoroacetic acid (TFA). This orthogonality is the cornerstone of the Fmoc/tBu protection strategy.

Quantitative Data Summary

The efficiency of coupling and deprotection reactions involving Fmoc-Ser-OtBu is critical for overall synthesis success. The following table summarizes typical quantitative data associated with these steps.

| Parameter | Typical Value | Conditions | Notes |

| Fmoc Deprotection Yield | >98% | 20-50% Piperidine in DMF, Room Temperature, 5-20 min | Monitored by UV absorbance of the dibenzylfulvene-piperidine adduct. |

| Coupling Yield (to the N-terminus of Ser-OtBu) | 95-99% | HBTU/HOBt or HATU/HOAt in DMF/NMP | Yield is dependent on the coupling reagents and the steric hindrance of the coupling partners. |

| OtBu Deprotection (Cleavage) Yield | >95% | 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Scavengers (e.g., triisopropylsilane) are often added to prevent side reactions. |

| Purity after Coupling | >95% | HPLC | Purity is assessed after purification, typically by flash chromatography or recrystallization. |

Experimental Protocols

Protocol 1: N-Terminal Fmoc-Group Deprotection of this compound

This protocol describes the removal of the Fmoc group to liberate the N-terminal amine for subsequent coupling.

Materials:

-

Fmoc-L-Ser-OtBu

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Piperidine

-

Inert gas (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Dissolve Fmoc-L-Ser-OtBu in anhydrous DMF under an inert atmosphere.

-

Add a solution of 20% piperidine in DMF to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC until the starting material is fully consumed (typically 15-30 minutes).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

-

The resulting crude H-Ser-OtBu can be purified by column chromatography or used directly in the next coupling step.

Protocol 2: Coupling of an Fmoc-Amino Acid to H-Ser-OtBu

This protocol details the formation of a dipeptide by coupling another Fmoc-protected amino acid to the newly deprotected H-Ser-OtBu.

Materials:

-

H-L-Ser-OtBu (from Protocol 1)

-

Fmoc-Xaa-OH (where Xaa is any amino acid)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

Inert gas

Procedure:

-

Dissolve Fmoc-Xaa-OH, HBTU, and HOBt in anhydrous DMF under an inert atmosphere.

-

Add DIPEA to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add a solution of H-L-Ser-OtBu in anhydrous DMF to the activated mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide, Fmoc-Xaa-Ser-OtBu, by flash column chromatography.

Logical and Experimental Workflows

The use of this compound in a typical solution-phase peptide synthesis workflow follows a logical progression of deprotection and coupling steps.

Caption: Workflow for peptide synthesis using this compound.

The signaling pathway for the chemical transformations highlights the orthogonal nature of the protecting groups.

Caption: Orthogonal deprotection pathways of this compound.

An In-depth Technical Guide to Fmoc-Ser(OtBu)-OH: From Chemical Properties to Application in Peptide Synthesis and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). We will delve into its chemical and physical properties, provide detailed experimental protocols for its use, and explore the context of serine's role in cellular signaling, exemplified by the MAPK/ERK pathway.

Chemical Structure and Properties of Fmoc-Ser(OtBu)-OH

Fmoc-Ser(OtBu)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a base-labile Fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by an acid-labile tert-butyl (tBu) group.[1][2] This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu strategy in SPPS, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[2][3]

The chemical structure is as follows:

(Image of the chemical structure of Fmoc-Ser(OtBu)-OH)

Physical and Chemical Properties

A summary of the key physical and chemical properties of Fmoc-Ser(OtBu)-OH is presented in the table below. This data is essential for handling, storage, and application in synthesis.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₅NO₅ | [4] |

| Molecular Weight | 383.44 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 129-133 °C | [5] |

| Solubility | Soluble in DMF, NMP, DMSO, and other common organic solvents used in peptide synthesis. Insoluble in water. | [6] |

| Optical Rotation ([α]²⁰/D) | -24.0 to -28.0° (c=1, AcOEt) | [5] |

| CAS Number | 71989-33-8 | [3] |

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(OtBu)-OH is a standard reagent for incorporating serine residues into a peptide sequence during Fmoc-based SPPS.[7] The Fmoc group protects the N-terminus during the coupling reaction and is selectively removed with a mild base, typically a solution of piperidine (B6355638) in DMF, to allow for the next amino acid to be coupled.[8] The tert-butyl ether protecting the serine hydroxyl group is stable to these basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.[2]

Experimental Workflow for SPPS

The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-based SPPS.

References

- 1. agilent.com [agilent.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. peptide.com [peptide.com]

- 8. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

A Technical Guide to Fmoc-Ser(OtBu)-OH: Properties and Structure

For researchers and professionals in the field of drug development and peptide chemistry, a precise understanding of the reagents used is paramount. Fmoc-Ser(OtBu)-OH, a serine derivative, is a critical building block in solid-phase peptide synthesis. This guide provides a concise overview of its fundamental chemical properties and structural components.

Chemical and Physical Properties

The key quantitative data for Fmoc-Ser(OtBu)-OH are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | References |

| Molecular Formula | C22H25NO5 | [1][2] |

| Molecular Weight | 383.44 g/mol | [1][2][3][4][5] |

| CAS Number | 71989-33-8 | [1][2][3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Storage Temperature | 2-8°C | [2] |

Structural Overview

To visualize the relationships between the constituent parts of the Fmoc-Ser(OtBu)-OH molecule, the following diagram illustrates its key functional groups. This protected amino acid is comprised of a central serine residue, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a C-terminal tert-butyl (OtBu) protecting group.

References

A Comprehensive Technical Guide to Fmoc-Ser(tBu)-OH for Researchers and Drug Development Professionals

Introduction

N-α-Fmoc-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, is a pivotal amino acid derivative for chemists and researchers in the field of peptide synthesis.[1] Its strategic application is fundamental to the successful solid-phase peptide synthesis (SPPS) of complex and biologically significant peptides.[1] This technical guide provides an in-depth overview of Fmoc-Ser(tBu)-OH, including its chemical identifiers, physical properties, and a detailed protocol for its application in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Identifiers and Chemical Properties

Fmoc-Ser(tBu)-OH is characterized by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group and a tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function. This orthogonal protection scheme is the cornerstone of its utility, allowing for selective deprotection under distinct chemical conditions.[2]

Table 1: Chemical Identifiers for Fmoc-Ser(tBu)-OH

| Identifier | Value |

| CAS Number | 71989-33-8[3][4] |

| Molecular Formula | C22H25NO5[3][5] |

| Molecular Weight | 383.44 g/mol [3][5] |

| Synonyms | Fmoc-O-tert-butyl-L-serine, N-Fmoc-O-tert-Butyl-L-serine[3][6] |

| EC Number | 276-260-6[3] |

| PubChem CID | 12352209[3] |

| MDL Number | MFCD00037127[3][5] |

Table 2: Physicochemical Properties of Fmoc-Ser(tBu)-OH

| Property | Value |

| Appearance | White to off-white powder or crystal[7] |

| Melting Point | 130.5-135.5 °C[5] |

| Optical Activity ([α]20/D) | +25.5±1°, c = 1% in ethyl acetate[3][5] |

| Storage Temperature | 2-8°C[3][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |

| InChI Key | REITVGIIZHFVGU-IBGZPJMESA-N[3][5] |

| SMILES String | CC(C)(C)OC--INVALID-LINK--C(O)=O[3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is a widely adopted methodology in modern SPPS due to its mild reaction conditions and high efficiency.[2] Fmoc-Ser(tBu)-OH is a critical building block within this strategy. The base-labile Fmoc group protects the N-terminal α-amino group, while the acid-labile tert-butyl group safeguards the serine side-chain hydroxyl group.[2] This orthogonality is crucial as it permits the selective removal of the Fmoc group for peptide chain elongation without compromising the integrity of the side-chain protection, which remains intact until the final cleavage step.[2]

Experimental Workflow

The following diagram illustrates the logical workflow of incorporating an Fmoc-Ser(tBu)-OH residue during a standard Fmoc-based solid-phase peptide synthesis cycle.

Detailed Experimental Protocol

The following protocol outlines the key steps for the incorporation of Fmoc-Ser(tBu)-OH into a growing peptide chain on a solid support.

1. Resin Preparation:

-

Start with a suitable solid support (e.g., Wang or Rink amide resin) to which the first amino acid is attached and its N-terminal Fmoc group has been removed.[4]

-

Swell the resin in a suitable solvent, typically dimethylformamide (DMF).

2. Fmoc Group Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for a specified duration (e.g., 5-10 minutes, repeated once) to remove the Fmoc protecting group from the N-terminus of the peptide-resin.[8][9]

-

This step exposes a free amine, ready for coupling with the next amino acid.

-

Monitor the deprotection by UV absorbance of the fulvene-piperidine adduct.

3. Washing:

-

Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc by-product.

4. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (typically a 3-fold molar excess) and an activation reagent in DMF. Common activation reagents include uronium/aminium salts like HBTU or TBTU, often used with a base such as N,N-diisopropylethylamine (DIPEA).[8]

-

Caution: The use of DIPEA has been shown to potentially induce racemization of Fmoc-Ser(tBu)-OH.[8] The use of a less hindered base like collidine may be preferable to minimize this side reaction.[8]

-

Allow the activation mixture to pre-activate for a few minutes before adding it to the washed resin.

-

Agitate the reaction mixture for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.

-

The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

5. Washing:

-

After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and by-products.

6. Capping (Optional):

-

To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed using reagents like acetic anhydride (B1165640) and DIPEA in DMF.

7. Cycle Repetition:

-

Repeat steps 2 through 6 for each subsequent amino acid to be added to the peptide sequence.

8. Final Cleavage and Side-Chain Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tert-butyl group on serine, are removed simultaneously.

-

This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[10] The tert-butyl protecting group is labile to these acidic conditions.[4][10]

Conclusion

Fmoc-Ser(tBu)-OH is an indispensable reagent in the arsenal (B13267) of peptide chemists. Its well-defined chemical properties and the robustness of the Fmoc/tBu orthogonal protection strategy enable the reliable synthesis of a wide array of peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its characteristics and the nuances of its application in SPPS, particularly regarding potential side reactions like racemization, is critical for achieving high-purity and high-yield synthetic peptides.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]

- 6. Fmoc-Ser(tBu)-OH, 71989-33-8, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 7. Fmoc-O-tert-Butyl-L-serine / Fmoc-Ser(tbu)-OH 71989-33-8 with Best Price [tsaminoacid.com]

- 8. chempep.com [chempep.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility and Physical Characteristics of Fmoc-Ser(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and key physical characteristics of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). A detailed understanding of these properties is essential for the efficient and successful synthesis of peptides for research and therapeutic applications. This document includes tabulated quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the compound's role in the standard SPPS workflow.

Core Physical and Chemical Properties

Fmoc-Ser(OtBu)-OH is a white to off-white crystalline powder.[1] The presence of the bulky tert-butyl (tBu) protecting group on the hydroxyl side chain of serine and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group significantly influences its physical properties and solubility. These protecting groups are essential for directing the peptide chain elongation in a controlled manner during SPPS.

Table 1: Physical and Chemical Characteristics of Fmoc-Ser(OtBu)-OH

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₅ | [1][2][3][4] |

| Molecular Weight | 383.44 g/mol | [1][2][3][5] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | 127-131 °C | [1] |

| pKa | 3.44 ± 0.10 (Predicted) | [1] |

| LogP | 4.18 (Predicted) | [1] |

| Optical Rotation | [α]²⁰/D +25.5±1°, c = 1% in ethyl acetate |

Solubility Profile

The solubility of Fmoc-Ser(OtBu)-OH is a critical factor in SPPS, directly impacting the efficiency of coupling reactions. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.[6][7][8]

Table 2: Solubility of Fmoc-Ser(OtBu)-OH in Common Solvents

| Solvent | Concentration | Observation | Molar Concentration (Approx.) | Source |

| Dimethylformamide (DMF) | 25 mmole in 50 ml | Clearly soluble | 0.5 M | [6] |

| Dimethylformamide (DMF) | 1 mmole in 2 ml | Clearly soluble | 0.5 M | [6] |

| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Generally soluble | - | [6] |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL | Soluble | ≥ 260.80 mM | [3][5] |

| Ethanol (EtOH) | ≥ 97.4 mg/mL | Soluble | ≥ 254.02 mM | [2] |

| Water | Insoluble | - | - | [2][9] |

| Chloroform | Soluble | - | - | [10] |

| Dichloromethane (DCM) | Soluble | - | - | [10] |

| Ethyl Acetate | Soluble | - | - | [10] |

| Acetone | Soluble | - | - | [10] |

It is important to note that solvent quality, particularly the water content in DMF, can significantly impact the solubility of Fmoc-amino acids.[11] In cases of poor solubility, gentle warming (e.g., to 37-40°C) or sonication can be employed to aid dissolution.[11]

Experimental Protocols

Determination of Saturated Solubility

This protocol outlines a general method for determining the saturated solubility of Fmoc-Ser(OtBu)-OH in a given solvent at a specific temperature.

Materials:

-

Fmoc-Ser(OtBu)-OH

-

High-purity solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vials with tight-sealing caps

-

Constant temperature bath with magnetic stirring capabilities

-

Syringe with a sub-micron filter

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of Fmoc-Ser(OtBu)-OH into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[6]

-

Sample Collection: After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a sub-micron filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Fmoc-Ser(OtBu)-OH.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the saturated solubility at the specified temperature.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(OtBu)-OH is a fundamental reagent used in the Fmoc-based strategy of SPPS. The workflow diagram below illustrates the key steps where the solubility and reactivity of this protected amino acid are crucial.

Figure 1: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ser(OtBu)-OH.

Conclusion

The data and protocols presented in this guide underscore the importance of understanding the solubility and physical characteristics of Fmoc-Ser(OtBu)-OH for its effective use in peptide synthesis. The provided information on its solubility in various organic solvents, along with a standardized protocol for its determination, serves as a valuable resource for researchers and professionals in the field of drug development and peptide chemistry. The visualization of the SPPS workflow further clarifies the critical role of this reagent in the synthesis of complex peptides.

References

- 1. Fmoc-O-tert-Butyl-L-serine / Fmoc-Ser(tbu)-OH 71989-33-8 with Best Price [tsaminoacid.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-Ser(tBu)-OH-15N | C22H25NO5 | CID 131708711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Synthesis and Purification of Fmoc-Ser(OtBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the primary synthetic routes, purification protocols, and the strategic importance of this derivative in the construction of complex peptides.

Introduction

Fmoc-Ser(tBu)-OH is an essential amino acid derivative for the synthesis of peptides and proteins. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus provides a base-labile protecting group, while the tert-butyl (tBu) ether on the serine side chain offers acid-labile protection. This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu strategy in SPPS, allowing for the selective deprotection and coupling of amino acids to build complex peptide sequences with high fidelity. The purity of Fmoc-Ser(tBu)-OH is crucial for achieving high yields and minimizing impurities in the final peptide product.

Synthesis of Fmoc-Ser(tBu)-OH

The synthesis of Fmoc-Ser(tBu)-OH is a multi-step process that begins with the commercially available amino acid L-serine. The key steps involve the protection of the side-chain hydroxyl group as a tert-butyl ether, followed by the introduction of the Fmoc protecting group on the α-amino group.

Synthetic Pathway Overview

A common synthetic route is outlined below. This pathway involves the initial protection of the carboxylic acid and amino groups, followed by the tert-butylation of the hydroxyl side chain, and subsequent deprotection and final Fmoc protection.

Caption: Synthetic pathway for Fmoc-Ser(tBu)-OH starting from L-Serine.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of protected amino acids.

Step 1: Synthesis of Serine methyl ester hydrochloride

-

In a round-bottom flask, suspend L-serine in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude serine methyl ester hydrochloride.

Step 2: Synthesis of O-tert-butyl-Serine methyl ester tosilate

-

Dissolve the serine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Cool the mixture and bubble isobutene gas through the solution.

-

Seal the reaction vessel and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by removing the solvent and precipitating the tosylate salt.

Step 3: Saponification to O-tert-butyl-Serine

-

Dissolve the O-tert-butyl-Serine methyl ester tosilate in a mixture of water and a suitable organic solvent (e.g., dioxane).

-

Add an aqueous solution of a base, such as sodium hydroxide, to hydrolyze the methyl ester.

-

Stir the reaction at room temperature and monitor by TLC.

-

After completion, neutralize the reaction mixture with an acid.

-

The product, O-tert-butyl-Serine, can be isolated by extraction and crystallization.

Step 4: Fmoc Protection to yield Fmoc-Ser(tBu)-OH

-

Dissolve O-tert-butyl-Serine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate, to the solution.

-

Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Ser(tBu)-OH.

Purification of Fmoc-Ser(tBu)-OH

Purification of the final product is critical to ensure its suitability for peptide synthesis. The most common method for purifying Fmoc-Ser(tBu)-OH is recrystallization.

Purification Protocol

-

Charge a flask with the crude Fmoc-Ser(tBu)-OH and a suitable solvent, such as toluene.[1]

-

Heat the mixture to 50°C with stirring for approximately 1 hour to dissolve the solid.[1]

-

Cool the solution to 30 ± 5°C and continue stirring for about 2 hours to allow for crystallization.[1]

-

Filter the solid and wash the cake with cold toluene.[1]

-

Dry the purified Fmoc-Ser(tBu)-OH under vacuum at 50°C.[1]

Quantitative Data

The following table summarizes typical quantitative data for the purification of Fmoc-Ser(tBu)-OH.

| Parameter | Value | Reference |

| Starting Material | 100g Crude Fmoc-Ser(tBu)-OH | [1] |

| Solvent | Toluene (600ml) | [1] |

| Yield of Purified Product | 74g | [1] |

Synthesis of Fmoc-Ser(tBu)-OtBu

For certain applications in peptide synthesis, the C-terminally protected Fmoc-Ser(tBu)-OtBu is required. This can be synthesized from Fmoc-Ser(tBu)-OH via esterification.

Synthetic Method: Esterification using (Boc)₂O and DMAP

A convenient method for the tert-butylation of the carboxylic acid involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Caption: Esterification of Fmoc-Ser(tBu)-OH to Fmoc-Ser(tBu)-OtBu.

Experimental Protocol

-

Dissolve Fmoc-Ser(tBu)-OH in a suitable aprotic solvent.

-

Add a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, the reaction is worked up by washing with aqueous acid and brine.

-

The organic layer is dried and the solvent is removed to yield the crude product.

Purification of Fmoc-Ser(tBu)-OtBu

The purification of Fmoc-Ser(tBu)-OtBu typically involves recrystallization from a suitable solvent system, similar to its carboxylic acid counterpart.

Purification Protocol

A specific protocol for the recrystallization of Fmoc-Ser(tBu)-OtBu would need to be empirically determined, but a starting point would be to use a solvent system such as ethyl acetate/hexanes or toluene. The general principles of dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to induce crystallization would apply.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(tBu)-OH is a cornerstone of the Fmoc/tBu SPPS strategy. The workflow below illustrates its use in the elongation of a peptide chain.

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis.

The orthogonality of the Fmoc and tBu protecting groups allows for the selective removal of the Fmoc group at each cycle of peptide elongation, while the tBu group on the serine side chain remains intact. The tBu group is then removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). This strategy prevents unwanted side reactions at the serine hydroxyl group during synthesis.

References

The Orthogonal Dance: A Technical Guide to Fmoc and OtBu Protecting Groups in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of Solid-Phase Peptide Synthesis (SPPS), the precise selection and management of protecting groups are paramount to achieving high-yield, high-purity peptides. Among the most fundamental and widely utilized pairings is the orthogonal system of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the acid-labile tert-butyl (OtBu) group for the side chains of acidic amino acids. This technical guide provides an in-depth exploration of the mechanisms, protocols, and quantitative considerations governing the use of Fmoc and OtBu protecting groups in SPPS, offering a comprehensive resource for researchers and professionals in peptide chemistry and drug development.

The Principle of Orthogonality in SPPS

The success of Fmoc-based SPPS hinges on the principle of orthogonality, where two different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. This allows for the selective deprotection of the α-amino group of the growing peptide chain for the addition of the next amino acid, while the side-chain protecting groups remain intact until the final cleavage step. The Fmoc/OtBu strategy exemplifies this, with the Fmoc group being susceptible to cleavage by a mild base (typically piperidine), while the OtBu group is stable to this treatment but readily removed by strong acids like trifluoroacetic acid (TFA).

The Fmoc Group: Temporary Protection of the α-Amine

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS, offering a mild and efficient means of temporary α-amino protection.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.[1][2][] The process is initiated by the abstraction of the acidic proton on the fluorenyl ring by a base, most commonly a secondary amine like piperidine (B6355638). This generates a carbanion, which is stabilized by the aromatic fluorenyl system. The unstable intermediate then undergoes elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is subsequently scavenged by the excess amine base to form a stable adduct, preventing its reaction with the newly deprotected amine.[1][4]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the base, its concentration, and the reaction time. While 20% piperidine in N,N-dimethylformamide (DMF) is the standard, other bases have been investigated.

| Deprotection Reagent | Concentration (% v/v in DMF) | Typical Reaction Time (minutes) | Deprotection Efficiency (%) | Reference(s) |

| Piperidine | 20 | 2 x 5 | >99 | [5] |

| Piperidine | 5 | 3 | >99 | [][6] |

| Piperidine | 2 | 5 | ~88 | [][6] |

| Piperidine | 1 | 5 | ~50 | [][6] |

| 4-Methylpiperidine | 20 | 2 x 5 | >99 | [7] |

| Piperazine | 10 (w/v in 9:1 DMF/ethanol) | 2 x 5 (microwave) | Similar to Piperidine | [7] |

Experimental Protocol: Fmoc Deprotection

This protocol outlines a standard manual procedure for Fmoc deprotection.

Materials:

-

Fmoc-protected peptidyl-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Reaction vessel with a sintered glass frit

Procedure:

-

Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.

-

Agitate the resin suspension for 5-7 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5 for a second deprotection treatment of 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next amino acid coupling step.

The OtBu Group: Side-Chain Protection for Acidic Residues

The tert-butyl (OtBu) group is a widely used protecting group for the side-chain carboxyl functions of aspartic acid (Asp) and glutamic acid (Glu). Its stability to the basic conditions of Fmoc deprotection and lability to strong acids make it an ideal orthogonal partner.

Mechanism of OtBu Deprotection

The cleavage of the OtBu group is an acid-catalyzed process, typically occurring during the final step of SPPS when the peptide is cleaved from the resin.[8] The mechanism involves the protonation of the ester oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond to form the deprotected carboxylic acid and a stable tert-butyl cation.[6] The highly reactive tert-butyl cation can potentially alkylate sensitive amino acid residues like tryptophan and methionine. Therefore, scavengers are added to the cleavage cocktail to trap these cations.

Quantitative Data on OtBu Deprotection and Peptide Cleavage

The efficiency of OtBu deprotection and final peptide cleavage is highly dependent on the composition of the cleavage cocktail and the presence of scavengers.

| Cleavage Cocktail (Reagent) | Composition (% v/v or w/v) | Typical Reaction Time (hours) | Target Residues / Application | Reference(s) |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | 1-2 | General use, good for Trp-containing peptides | [9] |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 1-3 | Peptides with sensitive residues (Cys, Met, Trp, Tyr) | [10] |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | 3 | Prevents methionine oxidation | [9] |

| TFA/TIS/H₂O | 95:2.5:2.5 | 1-3 | General use for peptides without sensitive residues | [10] |

Impact of Scavengers on S-t-Butylation of Cysteine:

| Scavenger Combination in TFA | % S-t-Butylation | Reference(s) |

| TIS/H₂O | 15.4 | [11] |

| TIS/H₂O/DMS | 10.3 | [11] |

| TIS/H₂O/Thioanisole | 9.0 | [11] |

Experimental Protocol: Final Cleavage and OtBu Deprotection

This protocol describes a general procedure for the final cleavage of the peptide from the resin and the simultaneous removal of OtBu and other acid-labile side-chain protecting groups.

Materials:

-

Peptidyl-resin (fully assembled and N-terminally deprotected)

-

Trifluoroacetic acid (TFA), reagent grade

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), phenol)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Reaction vessel

Procedure:

-

Wash the peptidyl-resin with DCM (3-5 times) and dry it thoroughly under vacuum.

-

Prepare the cleavage cocktail fresh. For a standard peptide without sensitive residues, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.

-

Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 1-3 hours. The optimal time may vary depending on the peptide sequence and the protecting groups used.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and by-products.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

The SPPS Workflow: An Integrated View

The interplay between Fmoc and OtBu protecting groups is central to the cyclical nature of SPPS. The following diagram illustrates the overall workflow.

Conclusion

The Fmoc/OtBu orthogonal protection strategy is a robust and versatile foundation for modern Solid-Phase Peptide Synthesis. A thorough understanding of the underlying chemical mechanisms, coupled with the application of optimized protocols and an awareness of quantitative parameters, is essential for researchers and drug development professionals to successfully synthesize peptides of high purity and yield. By mastering the principles outlined in this guide, scientists can confidently navigate the complexities of peptide synthesis and advance their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Fmoc SPPS Linkers [sigmaaldrich.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

Stability and recommended storage conditions for Fmoc-Ser-OtBu.

An In-depth Technical Guide to the Stability and Recommended Storage of Fmoc-Ser(OtBu)

For researchers, scientists, and professionals engaged in drug development and peptide synthesis, a thorough understanding of the stability and optimal storage conditions of amino acid derivatives is paramount. Fmoc-Ser(OtBu)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine) is a critical building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and general protocols for its handling and analysis.

Chemical Stability Profile

Fmoc-Ser(OtBu)-OH is a white to off-white crystalline powder. Its stability is primarily influenced by the chemical properties of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the O-tert-butyl (OtBu) ether on the serine side chain.

The Fmoc group is known to be labile under basic conditions, which is the cornerstone of its use in SPPS, allowing for its removal with a mild base like piperidine.[1] Conversely, it is stable in acidic conditions.[2] The Fmoc group can also be susceptible to thermal degradation.

The O-tert-butyl ether protecting group on the serine side chain is stable to basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which is typically used at the final cleavage step in SPPS.[3][4]

Factors that can adversely affect the stability of Fmoc-Ser(OtBu)-OH include:

-

Temperature: Elevated temperatures should be avoided to prevent thermal degradation of the Fmoc group.

-

Moisture: As with most organic reagents, exposure to moisture should be minimized to prevent potential hydrolysis.

-

pH: The compound is sensitive to basic conditions due to the lability of the Fmoc group. It is more stable in neutral to acidic pH, although strong acids will cleave the tert-butyl group.

-

Light: While specific photostability data is not extensively available, it is good practice to protect light-sensitive organic compounds from prolonged exposure to light.

Recommended Storage Conditions

To ensure the long-term purity and stability of Fmoc-Ser(OtBu)-OH, the following storage conditions are recommended by various suppliers. These conditions aim to mitigate the risks of degradation from temperature, moisture, and other environmental factors.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Minimizes thermal degradation of the Fmoc group and preserves the overall integrity of the compound. |

| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture and oxygen. |

| Humidity | Dry environment | Prevents potential hydrolysis. |

| Light | Store in a dark place or in an opaque container. | General precaution for organic compounds to prevent photodegradation. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and ensuring the quality of peptide synthesis.

References

A Technical Guide to the Safe Handling of Fmoc-Ser(OtBu)-OH for Researchers and Drug Development Professionals

This document provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Fmoc-Ser(OtBu)-OH (N-α-Fmoc-O-tert-butyl-L-serine), a key reagent in peptide synthesis. The following sections detail the potential hazards, handling procedures, and emergency responses to ensure the safe use of this compound in a laboratory setting.

Chemical Identification and Physical Properties

Fmoc-Ser(OtBu)-OH is a serine derivative widely used in solid-phase peptide synthesis.[1] The tert-butyl protecting group on the sidechain is removable under acidic conditions.[1]

| Identifier | Value |

| Chemical Name | N-Fmoc-O-tert-butyl-L-serine[2] |

| Synonyms | Fmoc-L-Ser(tBu)-OH, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoicacid[3] |

| CAS Number | 71989-33-8[2][3] |

| EC Number | 276-260-6[2][4] |

| Molecular Formula | C22H25NO5[2] |

| Molecular Weight | 383.4 g/mol [2] |

| Appearance | White to off-white solid/powder[5][6] |

| Melting Point | 127 - 131 °C (260.6 - 267.8 °F)[6] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[5] |

Hazard Identification and GHS Classification

There is conflicting information regarding the GHS classification of Fmoc-Ser(OtBu)-OH. While some sources classify it as not a hazardous substance or mixture[2][7], other suppliers indicate potential hazards. It is crucial for researchers to consult the specific SDS provided by their supplier and handle the compound with appropriate caution.

Classification 1: Not a hazardous substance or mixture. [2][7]

Classification 2: Skin, eye, and respiratory irritant. [4]

-

Signal Word: Warning[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

Due to these discrepancies, it is recommended to handle Fmoc-Ser(OtBu)-OH as a potentially hazardous substance.

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.

| Procedure | Recommendation |

| Handling | Avoid contact with skin and eyes.[3] Avoid formation of dust and aerosols.[3] Provide appropriate exhaust ventilation where dust is formed.[3] Keep away from heat and sources of ignition.[2] Do not breathe dust.[2] |

| Storage | Store in a cool, dry, and well-ventilated place.[3] Keep container tightly closed.[2][3] Recommended long-term storage at 2-8°C.[4] Some suppliers recommend storage at room temperature or refrigerated conditions.[5][6] |

| Incompatible Materials | Strong oxidizing agents.[4][7] |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling Fmoc-Ser(OtBu)-OH.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3] |

| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[3] Gloves must be inspected prior to use and disposed of properly after use.[3] |

| Respiratory Protection | A NIOSH-approved N95 (US) or type P1 (EN 143) dust mask is recommended if dust is generated.[2][8] In case of insufficient ventilation, a self-contained breathing apparatus (SCBA) should be used.[2][9] |

| General Hygiene | Wash hands thoroughly after handling and before breaks.[3] |

First-Aid Measures

In case of exposure, follow these first-aid procedures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[2][4] |

| Skin Contact | Wash off with soap and plenty of water.[2] Remove contaminated clothing.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] |

Seek medical advice if symptoms persist.[4]

Accidental Release and Disposal

| Procedure | Recommendation |

| Small Spill | Use appropriate tools to put the spilled solid in a convenient waste disposal container.[2] |

| Large Spill | Use a shovel to put the material into a convenient waste disposal container.[2] Evacuate personnel to a safe area.[3] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3] |

| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations.[9] |

Fire-Fighting Measures

| Aspect | Information |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or chemical foam.[4] For small fires, a carbon dioxide or dry chemical extinguisher is recommended.[2] For large fires, use water spray, fog, or foam; do not use a water jet.[2] |

| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NOx).[2][4] |

| Special Protective Equipment | Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[2][9] |

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols are not detailed in the provided safety data sheets, a logical workflow for the safe handling of Fmoc-Ser(OtBu)-OH can be established. This workflow ensures that safety measures are integrated at each step of the process.

Caption: Safe handling workflow for this compound.

This guide is intended to provide comprehensive safety information for Fmoc-Ser(OtBu)-OH. It is imperative that all users read and understand the Material Safety Data Sheet provided by their supplier before handling this chemical.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 4. aksci.com [aksci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Ser(tBu)-OH = 98.0 HPLC 71989-33-8 [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

A Comprehensive Technical Guide to Fmoc-Ser(tBu)-OH: Sourcing and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details commercial suppliers, pricing, and key experimental protocols for its effective use. Furthermore, it explores the significance of serine phosphorylation in cellular signaling, providing a visual representation of a key pathway.

Commercial Suppliers and Pricing

The procurement of high-quality Fmoc-Ser(tBu)-OH is paramount for the successful synthesis of pure peptides. A variety of chemical suppliers offer this reagent at different purity levels and quantities. Below is a comparative summary of offerings from several prominent vendors. Prices are subject to change and may vary based on institutional agreements and bulk purchasing.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| MedChemExpress | HY-W007941 | 99.95% | 1 g | Contact for price |

| 5 g | Contact for price | |||

| 10 g | Contact for price | |||

| APExBIO | A7960 | >98% | 25 g | $50.00[1] |

| 100 g | $70.00[1] | |||

| AltaBioscience | FAA16 | >99% | 5 g | Contact for price |

| 25 g | Contact for price | |||

| 100 g | Contact for price | |||

| Sigma-Aldrich | 47619 | ≥98.0% (HPLC) | 10 g | Contact for price |

| 25 g | Contact for price | |||

| 100 g | Contact for price | |||

| Chem-Impex | 02621 | ≥99.5% (Chiral HPLC) | 1 g | Contact for price |

| 5 g | Contact for price | |||

| 25 g | Contact for price | |||

| GTI Laboratory Supplies | FPSC128107471-05GM | 99.98% | 5 g | $205.00[2] |

| ChemPep | 101602 | >99% | 100 g | $145.00[3] |

| Bachem | - | >99% | 25 g | Contact for price[4] |

| Chem-Supply | GM0224-5G | ≥99.0% | 5 g | $47.00 (AUD, ex GST)[5] |

Note: "Contact for price" indicates that the vendor requires users to inquire directly for current pricing. Pricing is for reference only and was accessed in late 2025.

Core Technical Data

| Property | Value |

| CAS Number | 71989-33-8 |

| Molecular Formula | C₂₂H₂₅NO₅ |

| Molecular Weight | 383.44 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Storage | 2-8°C |

Experimental Protocols

Fmoc-Ser(tBu)-OH is a cornerstone of the Fmoc/tBu orthogonal strategy in SPPS.[6] The tert-butyl (tBu) ether protects the hydroxyl side chain of serine, which is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the solid support.[6]

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

The following is a generalized protocol for the manual incorporation of an Fmoc-Ser(tBu)-OH residue onto a solid support.

1. Resin Swelling:

-

Place the desired resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.[1][6]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.

-

Agitate for 5-10 minutes.[7]

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.[8]

3. Fmoc-Ser(tBu)-OH Coupling:

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[1][6]

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxyl group.[6] Note that the use of collidine instead of DIPEA has been recommended to minimize racemization when coupling Fmoc-Ser(tBu)-OH.[9]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[6]

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.[6]

4. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). The composition of the cleavage cocktail can be adjusted based on the peptide sequence.

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[6]

Signaling Pathway and Experimental Workflow Visualization

The hydroxyl group of serine is a primary site for post-translational modification, most notably phosphorylation. Serine phosphorylation, catalyzed by kinases, is a fundamental mechanism for regulating protein function and transmitting signals within cells.[5]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[10] Serine/threonine kinases are central to this pathway.

Caption: The MAPK/ERK signaling cascade, a key pathway involving serine/threonine phosphorylation.

Experimental Workflow for Phosphopeptide Synthesis

The synthesis of phosphopeptides is essential for studying the effects of phosphorylation on protein function. Fmoc-Ser(tBu)-OH can be used in a "post-synthetic phosphorylation" approach, or a pre-phosphorylated Fmoc-Ser derivative can be incorporated directly.

Caption: A generalized workflow for the synthesis of a phosphoserine-containing peptide.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation | Thermo Fisher Scientific - US [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chempep.com [chempep.com]

- 10. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of Fmoc-Ser(OtBu)-OH in Peptide Synthesis and Beyond

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH), a critical building block in modern peptide chemistry. We will explore its fundamental applications in Solid-Phase Peptide Synthesis (SPPS), detail relevant experimental protocols, present quantitative data, and discuss its role in the development of therapeutic peptides and other advanced materials.

Introduction: The Role of Fmoc-Ser(OtBu)-OH in Peptide Synthesis

Fmoc-Ser(OtBu)-OH is a derivative of the amino acid L-serine, which is indispensable for the synthesis of peptides and proteins. In this compound, the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the hydroxyl side chain is protected by a tert-butyl (tBu) group. This dual-protection strategy is central to its utility in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Fmoc group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), leaving the rest of the peptide chain and acid-sensitive side-chain protecting groups intact. Conversely, the O-tert-butyl (OtBu) group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support. This orthogonal protection scheme allows for the precise and sequential assembly of amino acids into a desired peptide sequence.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Ser(OtBu)-OH is as a protected amino acid building block in SPPS. The workflow for incorporating a Ser(tBu) residue into a growing peptide chain on a solid support follows a well-established cycle.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful synthesis of high-quality peptides. Below are standard methodologies for the key steps involving Fmoc-Ser(OtBu)-OH.

3.1. Protocol for Coupling Fmoc-Ser(OtBu)-OH

This protocol is for a standard coupling reaction on a solid-phase peptide synthesizer.

-

Objective: To couple Fmoc-Ser(OtBu)-OH to the free N-terminal amine of the growing peptide chain attached to the resin.

-

Materials:

-

Peptide-resin with a free amine group.

-

Fmoc-Ser(OtBu)-OH (3–5 equivalents over resin loading).

-

Coupling Reagent: HBTU (3–5 eq.) or HATU (3-5 eq.).

-

Base: N,N-Diisopropylethylamine (DIPEA) (6–10 eq.).[1]

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

-

Methodology:

-

Pre-activation: Dissolve Fmoc-Ser(OtBu)-OH, HBTU/HATU, and DIPEA in DMF. Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for 30–60 minutes at room temperature. Agitation (shaking or nitrogen bubbling) is required to ensure proper mixing.

-

Monitoring (Optional): The completion of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

-

Washing: After the reaction, drain the vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

3.2. Protocol for Deprotection and Cleavage

-

Objective: To remove the N-terminal Fmoc group for the next coupling step, and finally, to cleave the completed peptide from the resin while removing the side-chain protecting groups.

-

Fmoc Group Removal:

-

Add a solution of 20% piperidine in DMF to the peptide-resin.

-

React for 5-15 minutes at room temperature with agitation.[1]

-

Drain and repeat the treatment once more to ensure complete deprotection.

-

Wash the resin extensively with DMF and Isopropanol (IPA) to remove the piperidine-fulvene adduct and prepare for the next coupling step.[1]

-

-

Final Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) . TIS and water act as scavengers to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions.

-

Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Quantitative Data and Synthesis Performance

The efficiency of incorporating Fmoc-Ser(OtBu)-OH can be influenced by the coupling reagents, reaction conditions, and the surrounding peptide sequence. While specific yields are highly sequence-dependent, the following table summarizes typical performance data.

| Parameter | Typical Value | Reagents & Conditions | Source/Notes |

| Purity (Commercial) | ≥98.0% - 99.5% (HPLC) | Varies by supplier | [2][3] |

| Optical Purity | [α]20/D +25.5° ± 1° | c = 1% in ethyl acetate | [2] |

| Coupling Efficiency | >99% | HBTU/DIPEA or HATU/DIPEA in DMF | General SPPS knowledge |

| Final Peptide Yield (Crude) | 60-90% | Dependent on peptide length and sequence | General SPPS knowledge |

| Final Peptide Purity (Post-HPLC) | >95-98% | Dependent on purification efficiency | General SPPS knowledge |

Potential Side Reactions and Mitigation Strategies

While Fmoc-Ser(OtBu)-OH is a robust building block, certain side reactions can occur, particularly in "difficult" sequences.

-

Racemization: The loss of stereochemical integrity at the α-carbon can be a concern. The use of bases like DIPEA, especially in excess, can promote racemization of the activated amino acid.[1]

-

Mitigation: Using a weaker base like 2,4,6-collidine in place of DIPEA can reduce the risk of racemization.[1] Additionally, minimizing the pre-activation time before adding the mixture to the resin is advisable.

-

-

β-Elimination: Under strong basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) (Dha) residue. While the OtBu protecting group significantly reduces this risk compared to unprotected serine, it can still occur during prolonged exposure to the deprotection reagent (piperidine).

-

Mitigation: Keep Fmoc deprotection times to the minimum required for complete removal. For particularly sensitive sequences, using a milder base like DBU (1,8-Diazabicycloundec-7-ene) in lower concentrations may be beneficial.

-

Caption: Proposed mechanism for base-catalyzed racemization during peptide coupling.

Applications in Research and Drug Development

Fmoc-Ser(OtBu)-OH is a fundamental component in the synthesis of a vast array of peptides for therapeutic and research purposes.

-

Phosphopeptide Synthesis: Serine is a primary site of protein phosphorylation, a key post-translational modification that regulates cellular signaling. To study these pathways, researchers synthesize phosphopeptides. While Fmoc-Ser(PO(OBzl)OH)-OH is used for direct incorporation, Fmoc-Ser(OtBu)-OH is used to synthesize the corresponding non-phosphorylated control peptides, which are essential for comparative studies in kinase assays and antibody development.[4]

-

Therapeutic Peptides: Many peptide drugs contain serine residues. For example, analogs of Glucagon-Like Peptide-1 (GLP-1) used for treating type 2 diabetes, and various peptide-based cancer therapeutics, are synthesized using SPPS where Fmoc-Ser(OtBu)-OH is a common reagent.

-

Hydrogel Development: Peptides capable of self-assembly into hydrogels are being developed for drug delivery and tissue engineering. The serine hydroxyl group can participate in hydrogen bonding networks that stabilize these structures. Fmoc-Ser(OtBu)-OH allows for the precise placement of serine residues within these self-assembling sequences.

Conclusion

Fmoc-Ser(OtBu)-OH is a cornerstone of modern peptide synthesis. Its orthogonal protection scheme provides the stability and selective reactivity required for the reliable assembly of complex peptide chains via SPPS. A thorough understanding of its application, including optimized coupling protocols and awareness of potential side reactions, enables researchers and drug developers to efficiently produce high-purity peptides for a wide range of scientific and therapeutic applications.

References

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-Ser(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the orthogonal protection strategy centered on the use of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH), a critical component in modern solid-phase peptide synthesis (SPPS). We will delve into the core principles, present key data in a structured format, provide detailed experimental protocols, and visualize complex workflows and chemical logic.

Core Principle: The Orthogonal Fmoc/tBu Scheme

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount for the successful construction of high-purity peptides. The Fmoc/tBu strategy is a cornerstone of modern SPPS, favored for its mild reaction conditions and high efficiency.[1] At the heart of this strategy is the concept of orthogonality , which involves using multiple classes of protecting groups that can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of one functional group without affecting others.[1][2]

Fmoc-Ser(OtBu)-OH is a prime example of this principle. It employs an orthogonal protection scheme where:

-

The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3]

-

The serine side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group.[4] This ether linkage is robust against the basic conditions used for Fmoc removal but is efficiently cleaved during the final deprotection step with a strong acid, such as trifluoroacetic acid (TFA).[3][5]

This differential stability is the key to the strategy's success, enabling the iterative deprotection of the N-terminus for peptide chain elongation while the side-chain remains protected until the final cleavage from the solid support.[4][3]

Figure 1: Orthogonal workflow in Fmoc/tBu SPPS.

Data Presentation

Quantitative and comparative data are essential for making informed decisions during peptide synthesis. The following tables summarize key information regarding protecting group strategies and the properties of Fmoc-Ser(OtBu)-OH.

Comparison of Major Orthogonal Strategies in SPPS

The two most widely adopted strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches.[1]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| α-Amino Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Tos) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |

| Orthogonality | Fully orthogonal | Quasi-orthogonal |

| Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides.[1] | Effective for synthesizing long or hydrophobic peptides prone to aggregation.[1] |

| Disadvantages | Potential for aggregation in some sequences. | Requires harsh final cleavage conditions and specialized equipment. |

| Source:[1] |

Comparison of Common Serine Side-Chain Protecting Groups in Fmoc-SPPS

The choice of protecting group for the serine hydroxyl moiety is critical to prevent side reactions.[6]

| Protecting Group | Structure | Lability | Advantages | Disadvantages |

| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[6] | Highly stable to basic Fmoc removal conditions; integral to the orthogonal Fmoc/tBu strategy.[3][6] | Requires strong acid for cleavage; can generate t-butyl cations that may cause side reactions.[5][6] |

| Trityl (Trt) | -O-C(C₆H₅)₃ | Very Acid-labile (dilute TFA) | Can be removed under milder acidic conditions than tBu, useful for preparing protected peptide fragments.[7] | More sterically bulky, which can sometimes hinder coupling efficiency. |

| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or Hydrogenolysis | Historically significant. | Requires harsh cleavage conditions not compatible with standard Fmoc-SPPS linkers.[6] |

| Source:[6][7] |

Physicochemical Properties of Fmoc-Ser(tBu)-OH

High purity of the amino acid derivative is crucial for minimizing the introduction of impurities into the final peptide.[3]

| Property | Value |

| CAS Number | 71989-33-8[8] |

| Molecular Formula | C₂₂H₂₅NO₅ |

| Molecular Weight | 383.44 g/mol [9] |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥99.0%[3] |

| Enantiomeric Purity | ≥99.8%[3] |

| Storage Temperature | 2-8°C[9] |

| Source:[3][8][9] |

Common Cleavage Cocktails for Final Deprotection

During final cleavage with TFA, reactive carbocations are generated from the protecting groups.[5][10] Scavengers are added to the cleavage cocktail to trap these cations and prevent side reactions with sensitive amino acids like Trp, Met, Cys, and Tyr.[5][10]

| Reagent Name | Composition (v/v/v) | Target Peptides |